4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBBMHQXVRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1H-1,2,4-Triazole Moiety
The 1H-1,2,4-triazole ring is a key heterocyclic component in this compound. Efficient preparation of 1H-1,2,4-triazole is foundational for subsequent coupling steps.
Hydrazine and Formamide Reaction : A well-documented method involves reacting hydrazine hydrate with formamide at elevated temperatures (160–180°C). The molar ratio of formamide to hydrazine is typically maintained between 4:1 and 6:1 to optimize yield and purity while minimizing by-products such as 4-amino-1,2,4-triazole (undesirable side product). The reaction proceeds with continuous removal of by-products (water, ammonia, formic acid) by distillation, yielding 1H-1,2,4-triazole as a melt after vacuum distillation of excess formamide.
Process Advantages : This approach offers high chemical reaction speed, lower reaction temperatures, simple operation, and reduced environmental impact due to minimal waste discharge.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 160–180°C | Preheated formamide |
| Molar ratio (formamide:hydrazine) | 4:1 to 6:1 | Optimizes yield and purity |
| By-product removal | Continuous distillation | Water, ammonia, formic acid |
| Product isolation | Vacuum distillation | High purity 1H-1,2,4-triazole |
Chemical Reactions Analysis
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The triazole moiety is known for its ability to inhibit fungal growth, making this compound a candidate for developing antifungal agents.
Case Study: Synthesis of Antifungal Agents
A research group synthesized a series of triazole derivatives based on this compound and evaluated their antifungal activity against Candida albicans. The study reported that modifications in the benzaldehyde structure enhanced antifungal efficacy, highlighting the importance of structural optimization in drug design .
Anticancer Potential
Recent studies have also explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a study indicated that the compound could inhibit cell proliferation in breast cancer cells by modulating gene expression associated with cell cycle regulation .
Agricultural Chemistry Applications
Fungicide Development
The compound's triazole ring is a well-known scaffold in fungicides. Research has indicated that this compound can be utilized to develop new fungicides that target plant pathogens effectively. Its application in agricultural settings could reduce reliance on traditional fungicides, which often have broader ecological impacts.
Case Study: Field Trials
Field trials conducted with formulations containing this compound showed a significant reduction in fungal infections in crops such as wheat and barley. The results indicated an improvement in yield and quality compared to untreated controls .
Materials Science Applications
Polymer Chemistry
In materials science, this compound serves as a versatile building block for synthesizing functional polymers. Its reactivity allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties.
Case Study: Synthesis of Polymeric Nanocomposites
A study focused on incorporating this compound into polymeric nanocomposites demonstrated improved flame retardancy and mechanical strength. The resulting materials were characterized using techniques such as thermogravimetric analysis (TGA) and scanning electron microscopy (SEM), revealing their potential for applications in packaging and construction .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
| Antifungal agents | Enhanced activity against C. albicans | |
| Anticancer research | Induces apoptosis in cancer cell lines | |
| Agricultural Chemistry | Fungicide development | Reduced fungal infections in crops |
| Materials Science | Polymer synthesis | Improved thermal stability and strength |
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or pathways in microbial or cancer cells. For example, triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects .
Comparison with Similar Compounds
Table 1: Physical Properties of Triazole-Substituted Benzaldehydes
| Compound | Melting Point (°C) | Purity | CAS RN |
|---|---|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 115 | 97% | 868755-54-8 |
| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 148.5–149.5 | 95% | 27996-86-7 |
| This compound | Not reported | – | – |
Antimycobacterial Activity
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde derivatives (e.g., compounds 2a-h ) exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC50 values in the micromolar range . The chloro-substituted analog may enhance activity due to increased lipophilicity, improving membrane permeability. However, specific data for 4-chloro-2-(triazolyl)benzaldehyde derivatives are lacking.
Cytotoxic Activity
Triazole-containing benzaldehyde derivatives, such as 4-[2-(3-chlorophenyl)-1-(triazolyl)ethenyl]benzonitrile (1c) , show potent cytotoxicity against breast cancer cell lines (e.g., IC50 = 14.5–27.1 μg/mL against MCF-7 and MDA-MB-231) . The chloro substituent in the target compound may similarly enhance anticancer activity by modulating electron density or binding to cellular targets.
Electronic and Steric Effects
- Reactivity : Enhanced electrophilicity at the aldehyde group for nucleophilic additions.
- Binding Affinity : Improved interactions with hydrophobic pockets in biological targets.
Biological Activity
4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a triazole ring, making it a versatile scaffold for the development of new pharmaceuticals.
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the triazole-benzaldehyde hybrid .
Chemical Formula:
- Molecular Weight: 195.62 g/mol
- CAS Number: 1310531-91-9
- InChI Key: KEQBBMHQXVRVRP-UHFFFAOYSA-N
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. A study highlighted the structure-activity relationship (SAR) of various triazole compounds, demonstrating that modifications to the triazole ring can enhance antifungal efficacy. Specifically, compounds with electron-withdrawing groups showed improved activity against resistant fungal strains .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, derivatives of triazoles have been synthesized and tested against lung (A549) and cervical (HeLa) cancer cells using MTT assays. Notably, some analogues demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have indicated that modifications to the benzaldehyde component can enhance the compound's ability to disrupt bacterial cell membranes .
Case Study: Antifungal Efficacy
A recent investigation into novel triazole derivatives revealed that compounds structurally similar to this compound exhibited broad-spectrum antifungal activity. The study emphasized the importance of substituent effects on antifungal potency and suggested that further optimization could lead to new therapeutic agents for treating fungal infections resistant to current treatments .
Case Study: Anticancer Research
In another study focusing on anticancer properties, a series of triazole analogues were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced anticancer activity. Molecular docking studies corroborated these findings by showing favorable interactions between these compounds and key cancer-related proteins .
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, and what critical parameters influence reaction yield?
A common method involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with catalytic glacial acetic acid. Critical parameters include reaction time (4–6 hours), solvent purity (absolute ethanol), and stoichiometric ratios to minimize side products. Post-reaction solvent evaporation under reduced pressure and filtration yield the crude product, which requires recrystallization for purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C) : To confirm substitution patterns and triazole ring integration.
- FTIR : For identifying aldehyde (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹) functional groups.
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry, as demonstrated in single-crystal studies of analogous triazole derivatives .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation. The compound is sensitive to moisture and oxidizers; use desiccants and avoid prolonged exposure to light .
Q. What are the known biological activities of structurally similar triazole-containing benzaldehyde derivatives?
Analogous compounds exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example, triazole-linked benzaldehydes inhibit enzymes like cytochrome P450 or act as kinase inhibitors. Structure-activity relationships (SAR) suggest the chloro and triazole groups enhance target binding via halogen bonds and π-π stacking .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactive sites. For example, simulations of triazole-benzaldehyde systems reveal electron-deficient aldehyde carbons prone to nucleophilic attack, guiding derivatization strategies. Solvatochromic studies (e.g., in ethanol/DMSO) validate computational solvation models .
Q. What strategies can mitigate competing side reactions during its synthesis?
- Protecting groups : Temporarily shield the aldehyde during triazole coupling.
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate triazole-aryl bond formation.
- Temperature control : Maintain reflux temperatures (70–80°C) to suppress aldol condensation byproducts. Comparative studies show higher yields (>75%) with dropwise aldehyde addition .
Q. How does the presence of the chloro and triazole substituents affect the compound’s reactivity in nucleophilic addition reactions?
The chloro group acts as an electron-withdrawing substituent, polarizing the aldehyde carbon and enhancing electrophilicity. The triazole ring’s electron-rich N-atoms stabilize transition states via resonance, facilitating nucleophilic additions (e.g., Grignard or hydrazine reactions). Kinetic studies show a 2–3× rate increase compared to non-halogenated analogs .
Q. What role do solvent choice and reaction time play in optimizing the Mannich reaction for derivatives of this compound?
Polar aprotic solvents (e.g., DMF) improve solubility of amine intermediates, while protic solvents (e.g., ethanol) favor Schiff base formation. Reaction times >8 hours in Mannich reactions with diazacrown ethers yield bis-triazole derivatives (>95% yield). Microwave-assisted synthesis reduces time to 30 minutes with comparable efficiency .
Methodological Notes
- Contradictions : and report varying yields (60–98%) due to differences in starting materials (e.g., methyl thioacetate vs. diazacrown ethers). Validate protocols with TLC/HPLC monitoring.
- Safety : Hazard classifications (Eye/Skin Irrit. 2) mandate PPE (gloves, goggles) and fume hood use during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
